
5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride
Vue d'ensemble
Description
“5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride” is a chemical compound with the CAS Number: 1070972-67-6. It has a molecular weight of 307.95 and its IUPAC name is 5-bromo-4-chloro-2-fluorobenzenesulfonyl chloride . It is a white solid and is stored at temperatures between 0-5 degrees Celsius .
Molecular Structure Analysis
The InChI code for “5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride” is 1S/C6H2BrCl2FO2S/c7-3-1-6(13(9,11)12)5(10)2-4(3)8/h1-2H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride” is a white solid . It has a molecular weight of 307.95 . The compound is stored at temperatures between 0-5 degrees Celsius .Applications De Recherche Scientifique
Chemical Synthesis and Properties
Synthesis of Halogen-Substituted Compounds : 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride has been used in the synthesis of various halogen-substituted compounds. It has shown efficacy in reactions that form stable benzenium ions, particularly in protonation reactions with halogens (Brouwer, 2010). Additionally, it has been involved in palladium-catalyzed ortho-directed C-H bond sulfonylation reactions, demonstrating the ability to react with fluoro-, chloro-, and bromo-benzenesulfonyl chlorides (Sasmal et al., 2018).
Synthesis of Pyrimidin-4-amine Derivatives : This compound has been utilized in the synthesis of novel 5-bromo-2-chloropyrimidin-4-amine derivatives. These compounds were evaluated for their antibacterial and antifungal activities, highlighting its potential in the development of new antimicrobial agents (Ranganatha et al., 2018).
Development of Heteroarenes : The reactivity of this compound in Pd-catalyzed desulfitative arylation has been studied. It's effective in forming arylated heteroarenes without cleavage of C-Br bonds, indicating its utility in complex chemical syntheses (Skhiri et al., 2015).
Application in Organic Synthesis : Its use in one-pot, non-catalytic approaches for synthesizing 1,2,4-benzothiadiazine-1,1-dioxides shows its versatility in organic synthesis. This method emphasizes the importance of the nature of the halogen and the electronic character of the benzene ring substituent (Cherepakha et al., 2011).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride are currently unknown . Biochemical pathways refer to a series of chemical reactions occurring within a cell, and in this context, it would refer to the reactions that are affected by the compound.
Propriétés
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-6(13(9,11)12)5(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPORJQFAPJYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717836 | |
| Record name | 5-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-fluoro-benzenesulfonyl chloride | |
CAS RN |
1070972-67-6 | |
| Record name | 5-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

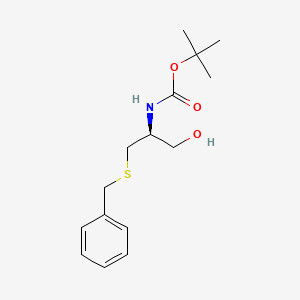
![N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B1373750.png)
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1373751.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride](/img/structure/B1373752.png)
![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)


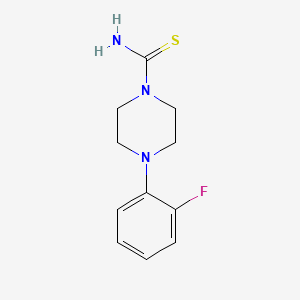
![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)
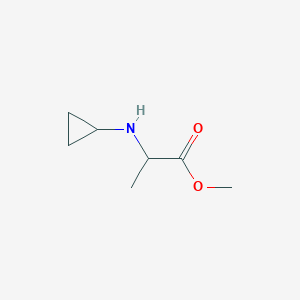
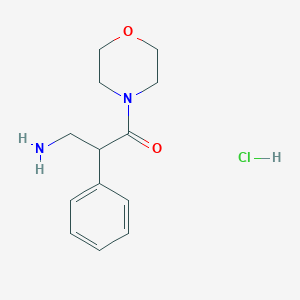
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
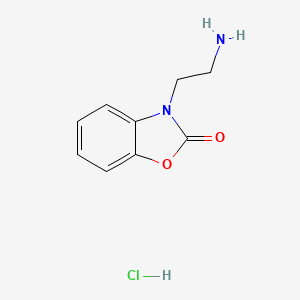
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)